molecular formula C10H5FN4S B8539733 4-(2-Fluoropyridin-3-yl)-6-isothiocyanatopyrimidine

4-(2-Fluoropyridin-3-yl)-6-isothiocyanatopyrimidine

Cat. No. B8539733
M. Wt: 232.24 g/mol
InChI Key: ZLSWQLRAMWOZEM-UHFFFAOYSA-N
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Patent
US08309577B2

Procedure details

To a solution of 6-(2-fluoropyridin-3-yl)pyrimidin-4-amine (0.3 g, 1.577 mmol) in DMF was added NaH (0.126 g, 3.15 mmol). Stirring was continued for 1.5 h and 1,1′-thiocarbonyldipyridin-2(1H)-one (0.366 g, 1.577 mmol) was added. The mixture was stirred at rt for 2 h and purified on silica gel using 10-15% ethyl acetate in hexanes to give an orange solid (0.133 g, 0.573 mmol, 36%). MS (LC/MS) R.T.=2.48; [M+H]+=233.08.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.126 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.366 g
Type
reactant
Reaction Step Two
Name
Yield
36%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]2[N:13]=[CH:12][N:11]=[C:10]([NH2:14])[CH:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[H-].[Na+].[C:17](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:18]>CN(C=O)C>[F:1][C:2]1[C:7]([C:8]2[CH:9]=[C:10]([N:14]=[C:17]=[S:18])[N:11]=[CH:12][N:13]=2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
FC1=NC=CC=C1C1=CC(=NC=N1)N
Name
Quantity
0.126 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.366 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
purified on silica gel using 10-15% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=NC=CC=C1C1=NC=NC(=C1)N=C=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.573 mmol
AMOUNT: MASS 0.133 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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